molecular formula C16H14Cl2N2O B2461094 1-(5,6-dichloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine CAS No. 1209533-67-4

1-(5,6-dichloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine

Cat. No.: B2461094
CAS No.: 1209533-67-4
M. Wt: 321.2
InChI Key: CZXUDOABYZHVLO-UHFFFAOYSA-N
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Description

1-(5,6-dichloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is a complex organic compound that belongs to the class of benzazepines This compound is characterized by the presence of a dichloropyridine moiety attached to a tetrahydrobenzazepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-dichloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine typically involves multiple steps, starting with the preparation of 5,6-dichloropyridine-3-carbonyl chloride. This intermediate is then reacted with 2,3,4,5-tetrahydro-1H-1-benzazepine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-dichloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the dichloropyridine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-(5,6-dichloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(5,6-dichloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloropyridine moiety is believed to play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that this compound may influence neurotransmitter systems in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5,6-dichloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is unique due to its specific combination of a dichloropyridine moiety with a tetrahydrobenzazepine structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(5,6-dichloropyridin-3-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O/c17-13-9-12(10-19-15(13)18)16(21)20-8-4-3-6-11-5-1-2-7-14(11)20/h1-2,5,7,9-10H,3-4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXUDOABYZHVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C2=CC=CC=C2C1)C(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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